molecular formula C21H20ClN5 B2706339 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine CAS No. 866345-59-7

1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine

Cat. No.: B2706339
CAS No.: 866345-59-7
M. Wt: 377.88
InChI Key: DLCNVGUSMPKBGX-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including potential applications in medicinal chemistry. The presence of a triazole ring fused with a quinazoline moiety, along with a piperidine ring, makes this compound structurally unique and potentially useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine typically involves multiple steps:

  • Formation of the Triazoloquinazoline Core:

      Starting Materials: Anthranilic acid and 4-chlorobenzylamine.

      Conditions: Typically carried out in the presence of a catalyst such as copper(I) iodide under reflux conditions.

  • Attachment of the Piperidine Ring:

      Starting Materials: The triazoloquinazoline intermediate and 3-methylpiperidine.

      Reaction: Nucleophilic substitution reaction to attach the piperidine ring to the triazoloquinazoline core.

      Conditions: Conducted in an inert atmosphere, often using a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the triazole ring, altering its electronic properties.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, using reagents like N-bromosuccinimide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or a radical initiator.

Major Products:

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antitubercular, antiviral, and anticancer activities due to its ability to interact with biological macromolecules.

    Industry: Potential use in the development of new materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

  • 1-[3-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine
  • 1-[3-(4-Bromophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine

Comparison:

  • Structural Differences: Variations in the substituents on the aromatic rings (e.g., chlorine vs. bromine).
  • Biological Activity: These structural differences can lead to variations in biological activity, such as differing affinities for molecular targets or varying degrees of potency in biological assays.

1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine stands out due to its specific substitution pattern, which may confer unique properties in terms of binding affinity and selectivity for certain biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5/c1-14-5-4-12-26(13-14)20-17-6-2-3-7-18(17)27-21(23-20)19(24-25-27)15-8-10-16(22)11-9-15/h2-3,6-11,14H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCNVGUSMPKBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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